Lithium nickel(II) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

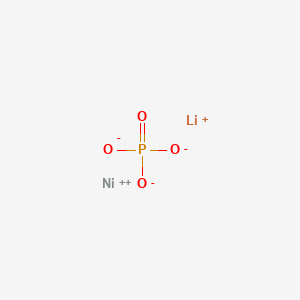

Lithium nickel(II) phosphate is an inorganic compound with the formula LiNiPO₄. It is a promising material in the field of energy storage, particularly for its potential use in lithium-ion batteries. This compound is known for its high operating potential and stability, making it a suitable candidate for high-voltage applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium nickel(II) phosphate can be synthesized using various methods, including the polyol-mediated method and hydrothermal synthesis. The polyol-mediated method involves the use of polyols to control the morphology and composition of the product at low temperatures . Hydrothermal synthesis, on the other hand, involves reacting lithium hydroxide, nickel nitrate, and phosphoric acid under high-pressure and high-temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method. This method includes mixing lithium carbonate, nickel oxide, and ammonium dihydrogen phosphate, followed by calcination at high temperatures to form the desired compound .

Chemical Reactions Analysis

Electrolyte Decomposition and Side Reactions

In lithium-ion cells, LiNiPO₄ interacts with carbonate-based electrolytes, leading to two decomposition pathways :

-

Low-Potential Pathway (<4.3 V):

Ethylene carbonate (EC) dehydrogenates to vinylene carbonate (VC) at the electrode surface. -

High-Potential Pathway (>4.7 V):

Singlet oxygen (¹O₂) released from the lattice oxidizes EC, producing:

EC+1O2→CO2+CO+H2O

Thermal Decomposition and Stability

LiNiPO₄ exhibits limited thermal stability under extreme conditions:

-

Thermal Breakdown:

Above 700°C, partial decomposition releases phosphorus oxides and nickel-containing phases .

Recycling via Hydrometallurgical Reactions

While not directly studied for LiNiPO₄, analogous lithium-metal-phosphate recycling involves:

-

Acid Leaching:

LiNiPO4+H2SO4+H2O2→Li++Ni2++PO43−+H2O

Key Challenges and Research Gaps

Scientific Research Applications

Lithium nickel(II) phosphate has a wide range of scientific research applications, particularly in the field of energy storage. It is used as a cathode material in lithium-ion batteries due to its high operating potential and stability . Research is also being conducted on its use in other areas such as catalysis and as a precursor for other nickel-based compounds .

Mechanism of Action

The mechanism of action of lithium nickel(II) phosphate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions within its crystal structure. This process is facilitated by the high ionic conductivity and stability of the compound. The molecular targets involved include the nickel and phosphate ions, which play a crucial role in maintaining the structural integrity of the material during the charge-discharge cycles .

Comparison with Similar Compounds

- Lithium iron phosphate (LiFePO₄)

- Lithium cobalt oxide (LiCoO₂)

- Lithium manganese oxide (LiMn₂O₄)

- Lithium nickel oxide (LiNiO₂)

Lithium nickel(II) phosphate stands out due to its unique combination of high voltage and stability, making it a promising material for future energy storage solutions.

Biological Activity

Lithium nickel(II) phosphate (LiNiPO4) is a compound that has garnered significant attention in recent years due to its potential applications in various fields, including battery technology and biomedical applications. This article will focus on the biological activity of this compound, examining its interactions with biological systems, potential therapeutic uses, and associated risks.

This compound is characterized by its unique structural properties, which contribute to its biological activity. It typically exists in a crystalline form and can be synthesized using various methods, including sol-gel techniques. The compound's composition allows it to participate in electrochemical processes, making it relevant for both energy storage and biological applications.

| Property | Value |

|---|---|

| Molecular Formula | LiNiPO4 |

| Molar Mass | 157.76 g/mol |

| Crystal Structure | Orthorhombic |

| Density | ~3.2 g/cm³ |

| Solubility | Sparingly soluble in water |

Lithium ions (Li⁺) are known for their role in various biochemical pathways. They can influence cellular signaling pathways, particularly those involving phosphoinositides and the Wnt/β-catenin signaling pathway. Research indicates that lithium can act as an antagonist to glycogen synthase kinase 3 (GSK3), which is crucial for cell proliferation and differentiation .

Case Study: Impact on Dental Cells

A study investigated the effects of lithium phosphate bioactive glasses (LiPBG) on mouse dental pulp cells (17IA4). The results showed that while high concentrations of lithium could upregulate AXIN2 expression—an important regulator in Wnt signaling—high levels of phosphorus released from the dissolution of LiPBG were toxic to these cells . This highlights the dual nature of lithium's biological effects, where beneficial signaling can be overshadowed by toxicity at elevated concentrations.

Therapeutic Potential

Lithium's ability to modulate biological pathways suggests potential therapeutic applications:

- Bone Regeneration : Lithium has been explored for its ability to enhance bone healing through its effects on Wnt signaling .

- Neuroprotection : Lithium's neuroprotective properties have been studied in the context of neurodegenerative diseases. Its role in reducing oxidative stress and inflammation is particularly noteworthy .

Risks and Toxicity

Despite its therapeutic potential, lithium compounds can pose significant health risks. The inhalation of aerosols generated from lithium-ion battery explosions has been shown to cause respiratory issues and DNA damage due to reactive oxygen species generated by transition metals like nickel and cobalt present in battery cathodes .

Table 2: Toxicological Data on this compound

| Exposure Route | Potential Effects |

|---|---|

| Inhalation | Respiratory distress, DNA damage |

| Dermal Exposure | Skin irritation |

| Ingestion | Gastrointestinal distress |

Research Findings

Recent studies have focused on the biocompatibility and bioactivity of lithium-containing compounds. For instance, calcium-, magnesium-, and yttrium-doped lithium nickel phosphate was characterized for its catalytic properties and potential applications in water oxidation reactions, indicating a broader scope for lithium compounds beyond traditional uses .

Properties

CAS No. |

13977-83-8 |

|---|---|

Molecular Formula |

LiNiO4P |

Molecular Weight |

160.6 g/mol |

IUPAC Name |

lithium;nickel(2+);phosphate |

InChI |

InChI=1S/Li.Ni.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+1;+2;/p-3 |

InChI Key |

LRVBJNJRKRPPCI-UHFFFAOYSA-K |

Canonical SMILES |

[Li+].[O-]P(=O)([O-])[O-].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.